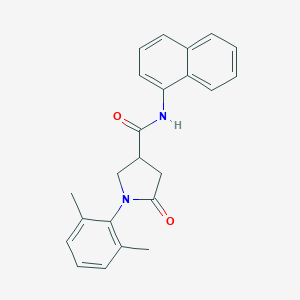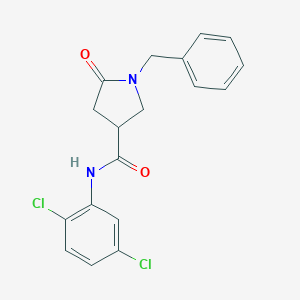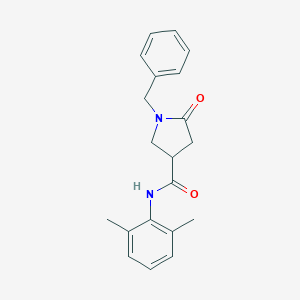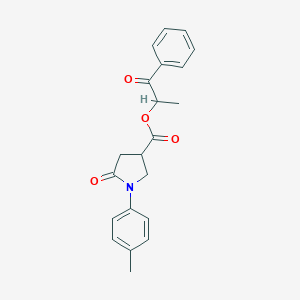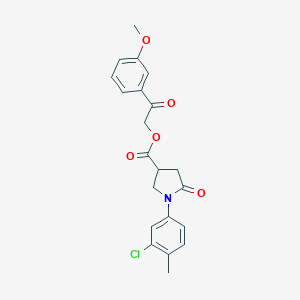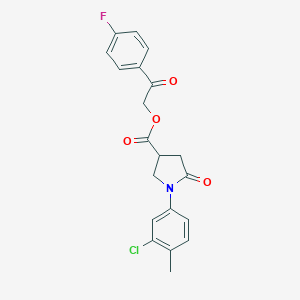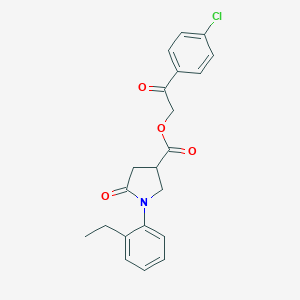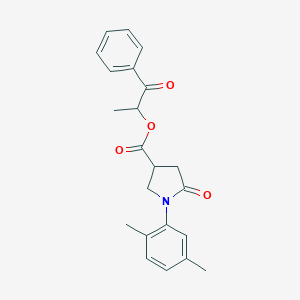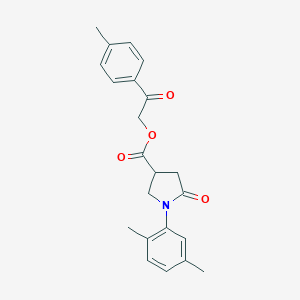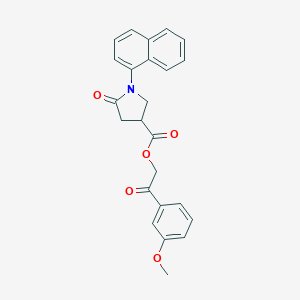![molecular formula C12H10N4 B271292 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has also been studied as an antimicrobial agent, where it has shown activity against various bacterial and fungal strains. Furthermore, it has also been studied as an anti-inflammatory agent, where it has shown potential in reducing inflammation.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has also been shown to reduce the production of certain inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it has also shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies can be conducted to understand the mechanism of action of this compound and how it interacts with various enzymes and proteins in the body. Furthermore, studies can also be conducted to explore the potential use of this compound as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research applications. Its ability to inhibit the growth of cancer cells and its activity against various bacterial and fungal strains make it a potential candidate for the development of new anticancer and antimicrobial agents. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential use as an anti-inflammatory agent.
Synthesemethoden
The synthesis of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine has been reported using various methods. One of the widely used methods involves the reaction of 3-amino-6-methylpyridazine-2-carbonitrile with phenyl isocyanate in the presence of a base. The reaction yields this compound as the final product.
Eigenschaften
Molekularformel |
C12H10N4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-methyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H10N4/c1-9-13-14-12-8-7-11(15-16(9)12)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
OAVPGZZEIGFNCJ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



